4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide

Description

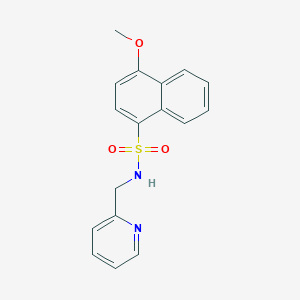

4-Methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide (CAS 902248-92-4) is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and a 2-pyridinylmethylamine moiety at the sulfonamide nitrogen.

Properties

IUPAC Name |

4-methoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-22-16-9-10-17(15-8-3-2-7-14(15)16)23(20,21)19-12-13-6-4-5-11-18-13/h2-11,19H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQDCWOCOLKGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Naphthalenesulfonyl Chloride

The precursor 1-naphthalenesulfonyl chloride is typically prepared via chlorosulfonation of naphthalene. In a representative procedure, naphthalene is treated with chlorosulfonic acid at 0–5°C, followed by quenching with ice water to precipitate the sulfonyl chloride. Yields for this step range from 60–75%, with purity dependent on recrystallization from non-polar solvents like hexane.

Coupling with 2-(Aminomethyl)Pyridine

The sulfonyl chloride intermediate is reacted with 2-(aminomethyl)pyridine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2–3 equivalents) is added to scavenge HCl, facilitating the nucleophilic attack of the amine on the sulfonyl chloride. The reaction is typically complete within 4–6 hours at room temperature, yielding the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Table 1: Representative Reaction Conditions for Sulfonamide Formation

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine (2–3 eq) |

| Temperature | 20–25°C |

| Reaction Time | 4–6 hours |

| Yield | 65–80% |

Protection/Deprotection Strategies for Functional Groups

The methoxy group at the 4-position of the naphthalene ring necessitates protection during sulfonylation to prevent undesired side reactions. Methyl ethers are commonly employed due to their stability under acidic and basic conditions.

Methoxy Group Installation

Methoxylation is achieved via nucleophilic aromatic substitution (NAS) using sodium methoxide on 4-hydroxy-1-naphthalenesulfonic acid. The reaction proceeds in dimethylformamide (DMF) at 80–90°C for 12–16 hours, with yields of 70–85%. Alternative methods include Ullmann-type couplings with copper catalysts, though these are less cost-effective for large-scale synthesis.

Transient Protection of the Pyridine Nitrogen

The pyridine nitrogen in 2-(aminomethyl)pyridine may coordinate metal catalysts or act as a base, interfering with sulfonamide formation. To mitigate this, temporary protection using Boc (tert-butoxycarbonyl) groups is employed. After protection, the amine is deprotected under mild acidic conditions (e.g., HCl in dioxane) post-sulfonylation.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination of 4-methoxy-1-naphthalenesulfonamide with pyridine-2-carbaldehyde. Using sodium cyanoborohydride in methanol at pH 4–5 (buffered with acetic acid), the imine intermediate is reduced to the secondary amine. This method avoids handling sulfonyl chlorides but requires strict pH control to prevent reduction of the sulfonamide group.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Classical Sulfonylation | High yields, scalability | Requires sulfonyl chloride |

| Reductive Amination | Avoids sulfonyl chlorides | Lower yields (50–65%) |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates. However, THF is preferred over DMF for easier post-reaction purification.

Catalytic Enhancements

Adding catalytic amounts of 4-dimethylaminopyridine (DMAP, 5–10 mol%) accelerates sulfonamide bond formation by activating the sulfonyl chloride electrophile.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with gradient elution (hexane to ethyl acetate) effectively separates the product from unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide.

Reduction: Formation of 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide with an amine group.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antihypertensive Effects

The compound has been identified as an antagonist of endothelin receptors, which play a significant role in regulating vascular tone and blood pressure. Studies have shown that endothelin receptor antagonists can effectively reduce hypertension by blocking the vasoconstrictive effects of endothelin-1 (ET-1) . This property positions 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide as a candidate for treating conditions associated with elevated endothelin levels, including chronic renal failure and myocardial ischemia .

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects, particularly in models of cerebral ischemia. Endothelin-1 is implicated in neuronal damage during ischemic events, and antagonizing its action could mitigate such damage . Preclinical studies have demonstrated that endothelin antagonists can improve outcomes in models of stroke and traumatic brain injury, suggesting a potential application for 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide in neuroprotection .

Cancer Therapeutics

The compound's ability to inhibit specific kinases has led to investigations into its antitumor potential. Inhibition of the Rho-associated protein kinase (ROCK) pathway has been linked to reduced tumor growth and metastasis . This suggests that 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide may serve as a therapeutic agent in oncology, particularly for cancers where ROCK signaling is dysregulated.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The target compound’s 2-pyridinylmethyl group distinguishes it from analogs with quinolinyl (e.g., CAS 1374683-50-7) or arylboronic acid-derived substituents (e.g., Example 56).

- The target compound’s thermal properties remain unstudied .

Spectroscopic and Analytical Characterization

Biological Activity

4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide structure, which is characterized by the following:

- Naphthalene Ring : Provides hydrophobic interactions, enhancing binding affinity to biological targets.

- Methoxy Group : Can influence the electronic properties and solubility.

- Pyridinylmethyl Group : May facilitate interactions with various receptors or enzymes.

The biological activity of 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is primarily attributed to its ability to act as an enzyme inhibitor or receptor ligand . The compound's interaction with specific molecular targets alters their activity, leading to various biological effects.

Potential Targets

- Enzymes : Inhibition of specific enzymes can lead to therapeutic effects in conditions like cancer and inflammation.

- Receptors : Binding to receptors may modulate signaling pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has been investigated for its effects on triple-negative breast cancer (TNBC) cell lines, showing selective inhibition of cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects .

Case Studies

- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide inhibited the proliferation of MDA-MB-231 TNBC cells with an IC50 value significantly lower than that observed in non-cancerous cells, indicating a promising therapeutic window .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This inhibition could potentially reduce tumor spread in vivo .

- Toxicity Assessments : Toxicological evaluations in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide | Naphthalene sulfonamide | Antimicrobial, anticancer |

| 4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide | Benzene sulfonamide | Moderate antimicrobial |

| 4-methoxy-N-(2-pyridinylmethyl)benzamide | Benzamide | Limited anticancer activity |

Q & A

Basic Questions

Q. What are the key considerations in synthesizing 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide?

- Methodological Answer: The synthesis typically involves sulfonylation of 1-naphthol derivatives followed by coupling with 2-(aminomethyl)pyridine. Critical parameters include reaction temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric control of sulfonyl chloride intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Characterization by H/C NMR and ESI-MS confirms structural integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer: X-ray crystallography is the gold standard for absolute structural confirmation, resolving bond lengths and angles. Complementary techniques include H/C NMR for functional group assignment (e.g., methoxy protons at δ ~3.8 ppm) and IR spectroscopy for sulfonamide S=O stretches (~1350–1150 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer: Recrystallization (using ethanol/water mixtures) and silica gel chromatography (hexane:ethyl acetate, 3:1 v/v) are standard. HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%), with retention times calibrated against reference standards. TLC (R ~0.5 in ethyl acetate) provides rapid purity checks .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer: Discrepancies (e.g., H NMR shifts) arise from solvent effects, tautomerism, or dynamic conformers. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Validate with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to simulate spectra under experimental conditions. Replicate analyses in deuterated solvents to isolate environmental impacts .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer: Employ kinetic profiling to identify rate-limiting steps (e.g., sulfonylation efficiency). Optimize catalysts (e.g., triethylamine for acid scavenging) and use flow chemistry for exothermic reactions. Design of experiments (DoE) models (e.g., response surface methodology) statistically refine parameters like temperature and reagent ratios .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

- Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., dihydropteroate synthase). Quantitative structure-activity relationship (QSAR) models prioritize substituents at the pyridine or naphthalene moieties. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental assays evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer: Conduct kinase inhibition assays (ADP-Glo™) against panels (e.g., EGFR, VEGFR). IC values are determined via dose-response curves (10 nM–100 μM range). Counter-screen for selectivity using off-target kinases. Cellular efficacy is validated in cancer cell lines (e.g., MTT assays on HeLa cells) .

Q. How are reaction mechanisms elucidated for sulfonamide-forming steps?

- Methodological Answer: Isotopic labeling (O in sulfonyl chloride) tracks oxygen transfer during coupling. Intermediate trapping (e.g., using N-hydroxysuccinimide) identifies transient species. Kinetic isotope effects (KIE) and Hammett plots (para-substituted aryl sulfonyl chlorides) reveal whether the mechanism is SN2 or radical-based .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.